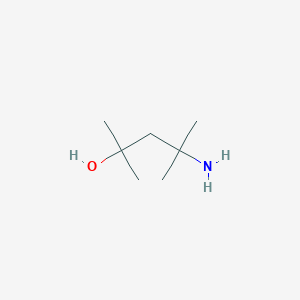

4-Amino-2,4-dimethylpentan-2-ol

Übersicht

Beschreibung

“4-Amino-2,4-dimethylpentan-2-ol” is a chemical compound with the CAS Number: 91875-44-4 . It has a molecular weight of 131.22 and its IUPAC name is 4-amino-2,4-dimethyl-2-pentanol . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NO/c1-6(2,8)5-7(3,4)9/h9H,5,8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound’s molecular formula is C7H17NO .

Wissenschaftliche Forschungsanwendungen

1. Fluorophore for Protein-Protein Interaction Studies

A novel unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) has been developed for the study of protein-protein interactions. This fluorophore demonstrates sensitivity to changes in the local solvent environment and possesses advantages such as greater chemical stability, longer wavelength of excitation, and improved synthetic accessibility. It can be incorporated into peptides via standard solid-phase peptide synthesis, offering a powerful tool for studying dynamic protein interactions (Loving & Imperiali, 2008).

2. Synthesis of Biologically Active Compounds

A novel strategy was developed to access biologically active 4-aminocyclopent-2-enones. These compounds, initially identified as side products, became major products under specific conditions. They can be synthesized from various substrates and are useful for preparing 4-aminocarbocyclic nucleosides (Li et al., 2011).

3. Creation of Oligomers for Structural Study

Tetrahydrofuran-based γ-amino acids were used to create homooligomers for secondary structural study. These oligomers, prepared for ascertaining the conformational preference inherent in the monomer units, indicate the presence of hydrogen-bonded conformations (Edwards et al., 2006).

4. Catalysis in Pharmaceutical Synthesis

4-dimethyl amino pyridine (DMAP) is a highly active catalyst primarily used in acylation and esterification reactions in pharmaceutical synthesis. A study on DMAP's catalytic mechanism has been conducted (Sun Ji-gu, 2014).

5. Conformation Induction Studies

Research on 2,4-dimethylpentane units revealed their ability to become monoconformational due to the presence of an inductor group. This finding is significant in understanding the conformational control of molecular segments (Hoffmann et al., 2001).

6. Investigation of Photophysical Properties

The optoelectronic and charge transport properties of certain compounds were investigated for their potential use as materials in organic light-emitting diodes (OLEDs). This study provides insights into the suitability of these compounds for applications in optoelectronics (Wazzan & Irfan, 2019).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2,4-dimethylpentan-2-ol is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. By inhibiting AAK1, this compound can potentially modulate the cellular uptake of various molecules .

Mode of Action

This compound interacts with its target, AAK1, by binding to the kinase’s active site. This binding inhibits the kinase’s activity, leading to a decrease in endocytosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of AAK1 affects the endocytosis pathway. Endocytosis is a critical process for cellular function, involved in nutrient uptake, signal transduction, and immune response. By inhibiting AAK1, this compound can potentially modulate these processes . .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its inhibition of AAK1 and the subsequent decrease in endocytosis. This could potentially lead to changes in cellular signaling, nutrient uptake, and immune response . .

Eigenschaften

IUPAC Name |

4-amino-2,4-dimethylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2,8)5-7(3,4)9/h9H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDFDDYHBJSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91875-44-4 | |

| Record name | 4-amino-2,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid](/img/structure/B3389099.png)

![1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389134.png)